6-(4-Cbz-Aminopheny)nicotinic acid
Description
6-(4-Cbz-Aminopheny)nicotinic acid is a nicotinic acid derivative featuring a carbobenzyloxy (Cbz)-protected 4-aminophenyl substituent at the 6-position of the pyridine ring. Nicotinic acid (vitamin B3) serves as a precursor for NAD+/NADH cofactors and exhibits therapeutic roles in lipid regulation and hyperphosphatemia . The Cbz group, a common amine-protecting group in organic synthesis, enhances the compound's stability during synthetic processes and may modulate its pharmacokinetic properties, such as solubility and metabolic resistance.
Properties
IUPAC Name |
6-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)16-8-11-18(21-12-16)15-6-9-17(10-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVXRRRZHKMZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=NC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Cbz-Aminopheny)nicotinic acid typically involves multiple steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Protection of Amino Group: The amino group on the phenyl ring is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected amino group is then coupled with nicotinic acid under specific reaction conditions, often involving a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: Finally, the Cbz protecting group is removed under hydrogenation conditions using a palladium catalyst to yield the desired product.
Industrial Production Methods
Industrial production of 6-(4-Cbz-Aminopheny)nicotinic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Cbz-Aminopheny)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
6-(4-Cbz-Aminopheny)nicotinic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic targets.
Industry: It finds applications in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-(4-Cbz-Aminopheny)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 6-position substitution on nicotinic acid significantly alters molecular interactions and physicochemical behavior. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., fluorine in 6-(4-fluorophenyl)nicotinic acid) increase metabolic resistance by reducing oxidative degradation .
- Basic Substituents (e.g., piperazinyl groups) enhance water solubility, critical for oral bioavailability .
- Cbz Protection likely delays metabolic deamination compared to unprotected amines, as seen in bacterial degradation studies of nicotinic acid .
Metabolic Pathways and Stability
Nicotinic acid derivatives undergo species-specific metabolism. For example:
- Pseudomonas fluorescens degrades nicotinic acid via 6-hydroxylation and ring cleavage, producing CO₂ and succinate intermediates . The Cbz group in 6-(4-Cbz-Aminopheny)nicotinic acid may block this pathway, as aromatic amines are resistant to microbial oxidation .
- Human Liver Microsomes: 6-[N-ethyl-N-(alkoxyisopropylphenyl)amino]nicotinic acid analogs (structurally similar to the Cbz derivative) show interspecies metabolic differences, with rats favoring N-dealkylation and humans preferring oxidation . The Cbz group’s steric bulk may further slow human cytochrome P450-mediated metabolism.
Pharmacokinetic Challenges
- Solubility : The Cbz group’s hydrophobicity (LogP ~2.1) may limit aqueous solubility, necessitating formulation adjustments compared to more polar analogs like 6-(4-methylpiperazinyl)nicotinic acid (LogP 1.9) .
- Metabolic Clearance: Structural analogs with unprotected amines (e.g., 6-amino-4-methylnicotinic acid) undergo rapid deamination, whereas the Cbz group likely extends half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

